REACTION_CXSMILES
|
[F:1][C:2]1([F:9])[CH2:5][CH:4]([CH2:6][CH2:7][OH:8])[CH2:3]1.CC(C)=[O:12].OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[F:1][C:2]1([F:9])[CH2:5][CH:4]([CH2:6][C:7]([OH:12])=[O:8])[CH2:3]1 |f:1.2.3|
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
FC1(CC(C1)CCO)F
|
Name
|
Jones reagent
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
Jones reagent
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through CELITE®
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The reaction mixture was re-dissolved in ethyl acetate (10 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×20 mL), brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to isolate Intermediate S-9A (275 mg, 92% yield) as a tan solid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC1(CC(C1)CC(=O)O)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |